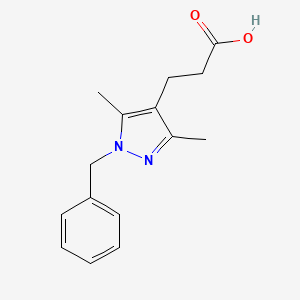

3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Description

3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole-derived carboxylic acid featuring a benzyl group at the 1-position and methyl groups at the 3- and 5-positions of the pyrazole ring. The propanoic acid moiety is attached to the 4-position of the heterocycle. Pyrazole-containing compounds are often explored for their bioactivity, and the carboxylic acid group may enhance solubility or enable salt formation for pharmaceutical formulations.

Properties

IUPAC Name |

3-(1-benzyl-3,5-dimethylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-14(8-9-15(18)19)12(2)17(16-11)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERVLMFEJQUIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354826 | |

| Record name | 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381679-93-2 | |

| Record name | 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is commonly synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or equivalents. For 3,5-dimethyl substitution, acetylacetone or similar diketones are used as starting materials.

- Step: Condensation of benzylhydrazine with 2,4-pentanedione (acetylacetone) yields 1-benzyl-3,5-dimethylpyrazole.

- Conditions: Typically carried out in ethanol or other polar solvents under reflux.

- Notes: The benzyl group is introduced via benzylhydrazine, ensuring substitution at N-1.

Introduction of the Propanoic Acid Side Chain

The propanoic acid moiety is introduced at the 4-position of the pyrazole ring through electrophilic substitution or via a suitable intermediate such as a halogenated propanoate ester.

Method A: Halogenation and Nucleophilic Substitution

- Halogenation at the 4-position of the pyrazole ring (e.g., chlorination or bromination) to form 4-halopyrazole intermediate.

- Subsequent nucleophilic substitution with a propanoate nucleophile or ester.

- Hydrolysis of the ester to yield the free acid.

Method B: Direct Alkylation

- Alkylation of the pyrazole ring with a 3-bromopropanoic acid derivative under basic conditions.

- This method requires careful control to avoid multiple substitutions.

Purification and Crystallization

- Purification is typically achieved by column chromatography or recrystallization.

- Crystallization conditions are optimized to obtain pure crystalline forms, which may affect the compound's bioavailability and stability.

Research Findings and Process Optimization

Novel Synthetic Routes

Recent patent literature describes improved methods to overcome drawbacks of traditional synthesis such as excessive solvent use, long reaction times, and low yields.

- Commercially Viable Route:

- Avoids high vacuum distillation and extensive chromatography.

- Employs milder reaction conditions and fewer purification steps.

- Utilizes selective ester hydrolysis to obtain the acid directly from ester intermediates.

Crystalline Forms and Their Preparation

- Multiple crystalline forms (polymorphs) of related pyrazole propanoic acids have been characterized, affecting solubility and stability.

- Preparation of specific crystalline forms involves controlled crystallization from organic solvents with or without anti-solvents.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to characterize these forms.

Salt Formation

- The disodium salt of the compound can be prepared by treating the acid with sodium ion sources in organic solvents or aqueous mixtures.

- Salt formation can improve solubility and pharmaceutical properties.

Summary Table of Preparation Methods

| Step | Method/Condition | Notes/Advantages |

|---|---|---|

| Pyrazole ring formation | Condensation of benzylhydrazine + acetylacetone in ethanol, reflux | High regioselectivity for 3,5-dimethyl substitution |

| Halogenation at 4-position | Chlorination or bromination using NCS/NBS | Enables subsequent nucleophilic substitution |

| Propanoic acid side chain introduction | Nucleophilic substitution with propanoate ester or direct alkylation | Ester hydrolysis yields free acid |

| Ester hydrolysis | Acidic or basic hydrolysis | Converts ester intermediate to acid |

| Purification | Column chromatography, recrystallization | Removes impurities, isolates pure compound |

| Crystallization | Controlled solvent/anti-solvent crystallization | Produces stable polymorphs |

| Salt formation | Treatment with sodium ion source | Enhances solubility and bioavailability |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid as an anticancer agent. A related compound, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide, exhibited significant antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) with submicromolar efficacy. These compounds were shown to inhibit the mTORC1 pathway and enhance autophagy under nutrient-deficient conditions, suggesting a novel mechanism for targeting cancer cells that are under metabolic stress .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | <0.5 | mTORC1 inhibition, autophagy modulation |

| This compound | TBD | TBD |

Autophagy Modulation

The modulation of autophagy is another critical application of this compound class. The ability to selectively enhance basal autophagy while disrupting autophagic flux under starvation conditions could provide a therapeutic advantage in treating cancers that exploit autophagy for survival . This selective action may allow for the sparing of normal cells while targeting cancerous tissues.

Antimicrobial Properties

The benzyl-pyrazole derivatives have also been investigated for their antimicrobial properties. Compounds derived from the pyrazole structure have shown broad-spectrum antimicrobial activity. Although specific data on this compound is limited, related compounds have demonstrated effective inhibition against various bacterial strains .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Benzofuran-pyrazole compound | 2.50 - 20 | E. coli, Staphylococcus aureus |

| This compound | TBD | TBD |

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of these compounds is essential for optimizing their pharmacological profiles. Studies have indicated that modifications to the pyrazole core can significantly impact biological activity and metabolic stability . Further SAR studies are warranted to elucidate the mechanisms by which these compounds exert their effects.

Case Studies and Future Directions

Several case studies have explored the therapeutic potential of pyrazole derivatives in clinical settings:

Case Study 1: Cancer Treatment

A study investigating the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide on pancreatic cancer cells demonstrated that it not only inhibited cell proliferation but also altered autophagic processes in a manner that could be exploited therapeutically .

Case Study 2: Antimicrobial Screening

Research into benzofuran-pyrazole compounds revealed promising antimicrobial activity with MIC values indicating effectiveness against common pathogens, suggesting potential for development as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The benzyl group and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound can inhibit enzyme activity by occupying the active site or by allosteric modulation. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazole Propanoic Acid Derivatives

Several analogs with modified substituents on the pyrazole ring or adjacent groups are documented:

Key Observations :

- Lipophilicity and Solubility : The benzyl group in the target compound likely increases lipophilicity compared to the isobutyl analog , while the phenyl-substituted derivative may exhibit reduced solubility due to aromatic stacking interactions.

- Bioactivity : The triazolo-pyrimidinyl analog demonstrates how heterocyclic fusion (e.g., triazolo-pyrimidine) can enhance binding to biological targets, as seen in FABP4 protein complexes .

Protein-Binding Propanoic Acid Derivatives

The crystal structure of 3-{5-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[3-(propan-2-yloxy)phenyl]-1H-indol-1-yl}propanoic acid in complex with FABP4 (Fatty Acid-Binding Protein 4) highlights the role of pyrazole and propanoic acid motifs in molecular recognition . Compared to the target compound, this derivative includes an indole scaffold and cyclopropyl group, which may contribute to stronger hydrophobic interactions with the protein.

Esters and Functional Group Variations

Esterification typically reduces polarity and alters metabolic stability, suggesting that the target compound’s free acid form may favor ionic interactions in biological systems.

Biological Activity

3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (CAS Number: 381679-93-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic modulation. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

The molecular formula of this compound is with a molecular weight of 258.32 g/mol. The compound features a pyrazole ring substituted with a benzyl group and a propanoic acid moiety, contributing to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). These compounds were found to inhibit mTORC1 activity and enhance autophagy, indicating a potential mechanism for their anticancer effects .

| Compound | Activity | Mechanism |

|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Antiproliferative | Inhibition of mTORC1, enhancement of autophagy |

Metabolic Effects

In addition to its anticancer properties, this compound has been studied for its effects on metabolic pathways. It has shown promise in modulating metabolic responses in various cellular contexts, potentially influencing pathways related to energy metabolism and cellular stress responses.

Case Study 1: Antiproliferative Activity

A study conducted on pancreatic cancer cell lines demonstrated that compounds derived from the pyrazole scaffold exhibited significant antiproliferative activity . The research indicated that these compounds disrupt autophagic flux and interfere with mTORC1 reactivation during starvation/refeeding conditions .

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship of related pyrazole compounds revealed that modifications on the pyrazole ring significantly influenced their biological activity. For example, variations in substituents led to differences in potency against cancer cell lines, highlighting the importance of molecular structure in determining biological effects .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For pyrazole derivatives, a common approach includes:

- Step 1 : Condensation of substituted hydrazines with β-keto esters to form the pyrazole core.

- Step 2 : Alkylation at the pyrazole N1 position using benzyl halides to introduce the benzyl group.

- Step 3 : Functionalization of the propanoic acid side chain via nucleophilic substitution or Michael addition.

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients), followed by recrystallization. Structural validation requires 1H/13C NMR (to confirm substituent positions) and HPLC-MS (to verify purity >95%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on structurally related compounds (e.g., pyrazole-propanoic acid derivatives):

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose per hazardous waste regulations .

- Emergency Measures : For eye exposure, flush with water for 15+ minutes; seek medical attention if irritation persists .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR to confirm the benzyl group (δ ~4.8–5.2 ppm for CH2), pyrazole protons (δ ~6.0–7.0 ppm), and propanoic acid (δ ~2.4–2.8 ppm for CH2 and ~12.0 ppm for COOH) .

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 273.3 for C16H18N2O2).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Modification : Replace the benzyl group with electron-withdrawing/-donating groups (e.g., 4-fluorobenzyl) to modulate lipophilicity and target binding .

- Side Chain Optimization : Introduce methyl/ethyl groups to the propanoic acid to enhance metabolic stability.

- Biological Assays : Test derivatives in in vitro antiproliferative assays (e.g., MIA PaCa-2 cells) and measure mTORC1 inhibition via Western blot (LC3-II accumulation under starvation/refeed conditions) .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with mTORC1 or autophagy-related proteins .

Q. What crystallographic challenges arise during structural determination, and how can SHELX software address them?

- Methodological Answer :

- Challenges : Twinning, weak high-resolution data, or disorder in the benzyl/pyrazole groups.

- SHELX Solutions :

- SHELXD : For phase problem resolution via dual-space algorithms, robust against incomplete or noisy data .

- SHELXL : Use TWIN/BASU commands to refine twinned structures and ADPs (anisotropic displacement parameters) for disordered regions .

- Validation : Check R1/wR2 residuals (<0.05) and Fo-Fc maps for unmodeled electron density .

Q. How to resolve contradictions in biological activity data across assay platforms?

- Methodological Answer :

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .

- Compound Stability : Assess degradation via LC-MS after 24–48 hours in culture media.

- Orthogonal Assays : Confirm mTORC1 inhibition using both immunofluorescence (LC3 puncta formation) and biochemical (mTOR kinase activity) assays .

- Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity) to minimize plate-to-plate variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.